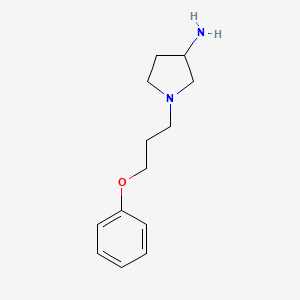

1-(3-Phenoxypropyl)pyrrolidin-3-amine

Description

Propriétés

Numéro CAS |

1248113-08-7 |

|---|---|

Formule moléculaire |

C13H20N2O |

Poids moléculaire |

220.31 g/mol |

Nom IUPAC |

1-(3-phenoxypropyl)pyrrolidin-3-amine |

InChI |

InChI=1S/C13H20N2O/c14-12-7-9-15(11-12)8-4-10-16-13-5-2-1-3-6-13/h1-3,5-6,12H,4,7-11,14H2 |

Clé InChI |

AMXHWTAAMKNNAO-UHFFFAOYSA-N |

SMILES |

C1CN(CC1N)CCCOC2=CC=CC=C2 |

SMILES canonique |

C1CN(CC1N)CCCOC2=CC=CC=C2 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

1-(3-Phenoxypropyl)piperidin-3-amine

- Structural differences : Replaces the pyrrolidine ring with a six-membered piperidine ring.

- Molecular formula : C₁₄H₂₂N₂O (MW: 234.34 g/mol) vs. pyrrolidine analog (estimated MW: ~220–230 g/mol).

- Functional implications : The piperidine ring may alter steric effects and hydrogen-bonding capacity compared to pyrrolidine, impacting receptor binding or pharmacokinetics.

1-Cyclopropylpyrrolidin-3-amine

(R)-1-(4-Nitrobenzyl)pyrrolidin-3-amine dihydrochloride

(3R,4S)-4-cyclopropyl-1-{[4-methoxy-3-(methoxymethyl)phenyl]methyl}pyrrolidin-3-amine

- Structural differences : Incorporates a chiral cyclopropyl group and a substituted benzyl moiety.

- Molecular formula : C₁₇H₂₆N₂O₂ (MW: 290.41 g/mol) .

- Functional implications: Stereochemistry (3R,4S) may enhance selectivity in biological targets. The methoxymethylphenyl group increases lipophilicity compared to phenoxypropyl.

1-(3-Aminopropyl)pyrrolidine

- Structural differences: Lacks the phenoxy group but retains a primary amine on the propyl chain.

- Molecular formula : C₇H₁₆N₂ (MW: 128.22 g/mol) .

- Key properties: Used in research for its primary amine group, which is more reactive in conjugation reactions than the secondary amine in 1-(3-Phenoxypropyl)pyrrolidin-3-amine.

Comparative Data Table

Méthodes De Préparation

General Synthetic Strategy Overview

The synthesis of 1-(3-Phenoxypropyl)pyrrolidin-3-amine typically involves:

- Formation of the pyrrolidine ring with an amino substituent at the 3-position.

- Attachment of the 3-phenoxypropyl side chain to the nitrogen atom of the pyrrolidine ring.

- Use of protecting groups and selective functional group transformations to control regio- and stereochemistry.

Preparation of 3-Aminopyrrolidine Derivatives

A key step in synthesizing this compound is the preparation of 3-aminopyrrolidine intermediates. According to a 1999 patent, an efficient method involves:

- Starting with a protected hydroxyl-containing precursor (compound of formula II, where X is a protected hydroxyl group).

- Reacting this precursor with a primary amine (R1NH2) under mild conditions in an inert atmosphere (argon) to yield the 3-aminopyrrolidine derivative (formula III).

- The method achieves high optical purity and chemical yield by choosing appropriate protecting groups and reaction conditions, reducing the number of synthetic steps required.

This approach is particularly suitable for preparing optically active 3-aminopyrrolidines, which is critical for pharmaceutical applications.

Asymmetric Synthesis via Catalytic Aza-Michael Cyclization

Recent advances in asymmetric synthesis of substituted pyrrolidines provide an alternative route:

- The "clip-cycle" strategy involves coupling N-protected bis-homoallylic amines with thioacrylates to form activated alkenes.

- Catalyzed by chiral phosphoric acids, an intramolecular aza-Michael cyclization occurs, forming enantioenriched 3-substituted pyrrolidines.

- This two-step catalytic approach is modular and allows for rapid assembly of diverse pyrrolidine derivatives with high enantiopurity.

This method could be adapted to synthesize this compound by selecting appropriate starting materials bearing the phenoxypropyl substituent.

Comparative Table of Preparation Methods

Q & A

Q. What are the optimal synthetic routes and purification methods for 1-(3-Phenoxypropyl)pyrrolidin-3-amine?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination under controlled conditions. For example, coupling 3-phenoxypropyl halides with pyrrolidin-3-amine derivatives in anhydrous solvents (e.g., THF or DMF) with bases like cesium carbonate or triethylamine. Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization. Reaction progress is monitored using TLC and confirmed via -NMR and HPLC (>95% purity) .

| Key Parameters | Recommended Conditions |

|---|---|

| Reaction Temperature | 35–60°C (optimized via kinetic studies) |

| Solvent | Anhydrous DMF or THF |

| Purification Method | Column chromatography (ethyl acetate/hexane) |

| Analytical Validation | -NMR, HPLC, and HRMS |

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm proton/carbon environments (e.g., phenoxy group at δ ~6.8–7.2 ppm, pyrrolidine protons at δ ~2.5–3.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 261.2).

- HPLC : Assess purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Stability is pH- and temperature-dependent. Store at –20°C in inert atmospheres (argon) to prevent oxidation. Degradation products (e.g., oxidized amines) are detectable via LC-MS. Accelerated stability studies (40°C/75% RH for 4 weeks) can predict shelf life .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be probed experimentally and computationally?

- Methodological Answer :

- Kinetic Studies : Monitor reaction intermediates using stopped-flow UV-Vis spectroscopy or -NMR (if fluorinated analogs are used) .

- Computational Modeling : Apply density functional theory (DFT) to predict transition states or use molecular dynamics (MD) simulations to study conformational flexibility .

| Technique | Application |

|---|---|

| DFT (e.g., Gaussian) | Predict regioselectivity in substitutions |

| MD Simulations (e.g., GROMACS) | Analyze solvent interactions and stability |

Q. What strategies resolve enantiomeric impurities in this compound synthesis?

- Methodological Answer : Chiral resolution via HPLC (chiral stationary phases like cellulose tris(3,5-dimethylphenylcarbamate)) or enzymatic kinetic resolution (lipases or acylases). Absolute configuration is confirmed via X-ray crystallography or electronic circular dichroism (ECD) .

Q. How can contradictory toxicity data for pyrrolidine derivatives be addressed in preclinical studies?

- Methodological Answer : Use tiered testing:

- In Vitro Assays : MTT assays for cytotoxicity (IC), Ames tests for mutagenicity .

- In Silico Models : QSAR predictions for acute oral toxicity (e.g., OECD Toolbox).

| Test | Endpoint | Evidence Source |

|---|---|---|

| MTT Assay | Cell viability (IC) | |

| Ames Test | Mutagenicity |

Q. What computational approaches optimize this compound for target binding?

- Methodological Answer :

- Docking Studies (AutoDock Vina) : Screen against receptors (e.g., GPCRs or ion channels) using crystal structures from the PDB.

- Free Energy Perturbation (FEP) : Calculate binding affinity changes for analogs .

Q. How are enzymatic interactions of this compound characterized?

- Methodological Answer : Use surface plasmon resonance (SPR) for real-time binding kinetics (, ) or isothermal titration calorimetry (ITC) for thermodynamic profiling (, ) .

Q. What multi-step synthetic routes improve yield for this compound derivatives?

- Methodological Answer : Employ flow chemistry for hazardous steps (e.g., Grignard reactions) and design orthogonal protecting groups (e.g., Fmoc for amines). Optimize via DoE (Design of Experiments) to identify critical factors (temperature, catalyst loading) .

Q. How is this compound used in biological target identification?

- Methodological Answer :

Apply affinity-based proteomics (biotinylated probes) or CRISPR-Cas9 knockout screens to identify interacting proteins. Validate via Western blot or co-immunoprecipitation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.